N-(1-Naphthyl) Duloxetine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

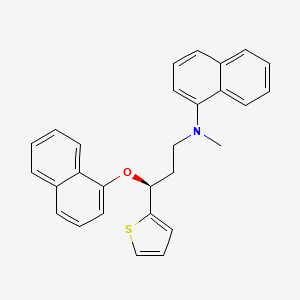

Properties

Molecular Formula |

C28H25NOS |

|---|---|

Molecular Weight |

423.6 g/mol |

IUPAC Name |

N-methyl-N-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]naphthalen-1-amine |

InChI |

InChI=1S/C28H25NOS/c1-29(25-15-6-11-21-9-2-4-13-23(21)25)19-18-27(28-17-8-20-31-28)30-26-16-7-12-22-10-3-5-14-24(22)26/h2-17,20,27H,18-19H2,1H3/t27-/m0/s1 |

InChI Key |

ODKWZPOVWJKWRS-MHZLTWQESA-N |

Isomeric SMILES |

CN(CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54 |

Canonical SMILES |

CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54 |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of N-(1-Naphthyl) Duloxetine: A Technical Guide to a Key Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-Naphthyl) Duloxetine is a recognized process-related impurity in the synthesis of Duloxetine, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI). The presence of such impurities, even in trace amounts, is a critical concern in pharmaceutical manufacturing, necessitating a thorough understanding of their formation pathways to ensure the safety and efficacy of the final drug product. This technical guide provides an in-depth exploration of the likely synthesis pathway and mechanism of this compound formation, drawing upon established principles of organic chemistry and known side reactions in the manufacturing process of Duloxetine. While a direct, intentional synthesis of this compound is not widely reported in the literature, its formation as a byproduct offers valuable insights into reaction control and optimization in pharmaceutical synthesis.

Proposed Synthesis Pathway and Mechanism

The formation of this compound is most plausibly attributed to a side reaction occurring during the synthesis of Duloxetine itself. The key step in many reported Duloxetine syntheses is the etherification of (S)-N-methyl-3-(2-thienyl)-3-hydroxypropanamine with 1-fluoronaphthalene. Under the strong basic conditions typically employed, an N-arylation reaction can compete with the desired O-arylation, leading to the formation of the N-(1-Naphthyl) impurity. This transformation is analogous to a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

While the standard duloxetine synthesis does not intentionally include a palladium catalyst, trace amounts of transition metals from reactors or starting materials, in concert with the high temperatures and strong bases used, could potentially catalyze such a reaction. Alternatively, a purely thermal nucleophilic aromatic substitution on the nitrogen atom, though less favorable than on the oxygen, might also contribute to its formation.

The proposed mechanism, mirroring a Buchwald-Hartwig-type catalytic cycle, would involve the following key steps:

-

Oxidative Addition: A low-valent palladium species (Pd(0)), potentially formed in situ, undergoes oxidative addition to 1-halonaphthalene (e.g., 1-fluoronaphthalene or trace 1-bromonaphthalene).

-

Amine Coordination and Deprotonation: The secondary amine of a duloxetine precursor or duloxetine itself coordinates to the palladium center. A strong base then deprotonates the amine to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination from the palladium complex, which forms the new C-N bond of this compound and regenerates the Pd(0) catalyst.

Visualizing the Synthesis Pathway

The following diagrams illustrate the proposed synthesis pathway and the catalytic cycle for the formation of this compound.

Caption: Proposed synthesis pathway for this compound.

Caption: Proposed catalytic cycle for N-arylation.

Experimental Protocols

Hypothetical Protocol for the Synthesis of this compound

-

Materials:

-

Duloxetine hydrochloride

-

1-Bromonaphthalene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Racemic-BINAP

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography).

-

-

Procedure:

-

In a dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve Duloxetine hydrochloride (1 equivalent) and 1-bromonaphthalene (1.2 equivalents) in anhydrous toluene.

-

To this solution, add palladium(II) acetate (0.02 equivalents) and racemic-BINAP (0.03 equivalents).

-

Add sodium tert-butoxide (2.5 equivalents) to the reaction mixture.

-

Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

-

Note: This is a proposed protocol and would require optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, to achieve a desirable yield.

Data Presentation

Since specific quantitative data for the synthesis of this compound is scarce, the following table presents hypothetical data that researchers might aim to collect and compare during the optimization of the proposed synthesis.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | rac-BINAP (3) | NaOtBu | Toluene | 100 | 24 | Target |

| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 110 | 24 | Target |

| 3 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Cs₂CO₃ | Toluene | 100 | 48 | Target |

Experimental Workflow

The following diagram outlines a logical workflow for the synthesis, purification, and characterization of this compound.

Caption: A typical experimental workflow for synthesis and analysis.

Conclusion

Understanding the formation of this compound is crucial for the control of impurities in the manufacturing of Duloxetine. While this compound is an undesirable byproduct, the principles of its formation, likely through a palladium-catalyzed N-arylation reaction, are well-established in organic synthesis. The information and proposed methodologies in this guide provide a framework for researchers and drug development professionals to study, and ultimately minimize, the formation of this and similar impurities, thereby ensuring the quality and safety of the final pharmaceutical product. Further research into the specific conditions that favor this side reaction will be invaluable for the development of more robust and efficient synthetic routes to Duloxetine.

N-(1-Naphthyl) Duloxetine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-Naphthyl) Duloxetine, also identified as Duloxetine Impurity 1, is a process-related impurity associated with the synthesis of Duloxetine, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI). This technical guide provides a comprehensive overview of the known chemical properties and structure of this compound. Due to its status as a minor impurity, publicly available data is limited. This document compiles the existing information from analytical and chemical sources to serve as a resource for researchers, scientists, and professionals involved in drug development and quality control. The guide summarizes the available quantitative data, outlines relevant analytical methodologies for its identification, and provides a structural and synthetic context through diagrams.

Chemical Structure and Properties

This compound is structurally similar to the active pharmaceutical ingredient (API) Duloxetine, with the key difference being the substitution of a naphthyl group on the nitrogen atom of the secondary amine.

The IUPAC name for this compound is (S)-N-methyl-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)naphthalen-1-amine.[][2] The molecular formula is C28H25NOS, and the molecular weight is approximately 423.57 g/mol .[]

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (S)-N-methyl-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)naphthalen-1-amine | [][2] |

| Synonyms | Duloxetine Impurity 1 | [][3][4] |

| Molecular Formula | C28H25NOS | [][2][3] |

| Molecular Weight | 423.57 g/mol | [] |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified | |

| pKa | Not specified |

Spectral Data

Specific spectral data such as ¹H-NMR, ¹³C-NMR, and mass spectrometry for isolated this compound are not widely published. However, studies on Duloxetine and its impurities utilize these techniques for characterization.[5][6] The mass spectrum of Duloxetine shows a base peak at m/z 44 and other significant peaks at m/z 115, 144, and 154.[7] It is anticipated that the mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight and fragmentation patterns indicative of its structure.

Formation and Synthesis

This compound is a process-related impurity, meaning it is formed during the synthesis of Duloxetine.[4] The exact reaction mechanism leading to its formation is not detailed in the available literature, but it is likely a result of a side reaction involving the secondary amine of a Duloxetine precursor and a reactive naphthalene species present in the reaction mixture.

The synthesis of Duloxetine typically involves the reaction of (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine with 1-fluoronaphthalene, followed by demethylation.[8] It is plausible that under certain conditions, an N-arylation reaction could occur, leading to the formation of this compound.

Experimental Protocols

Specific experimental protocols for the synthesis, isolation, or biological testing of this compound are not available in the peer-reviewed literature. However, the analytical methods used for the quality control of Duloxetine are relevant for the detection and quantification of this impurity.

Analytical Methods for Impurity Profiling

The primary methods for detecting and quantifying impurities in Duloxetine are high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS).

3.1.1. HPLC Method for Duloxetine and its Impurities

A representative HPLC method for the analysis of Duloxetine and its process-related impurities is described below. This method would be suitable for the detection of this compound.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution system is typically employed.

-

Mobile Phase A: A buffered aqueous solution (e.g., phosphate buffer) with a small percentage of an organic modifier like methanol or acetonitrile.

-

Mobile Phase B: A mixture of methanol and acetonitrile.

-

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detection at a wavelength where both Duloxetine and its impurities have significant absorbance (e.g., 230 nm).

-

Temperature: Ambient or controlled column temperature.

3.1.2. UPLC-MS/MS for Sensitive Detection

For more sensitive and specific detection and characterization, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is utilized.

-

Column: A sub-2 µm particle size C18 column suitable for UPLC.

-

Mobile Phase: Similar to HPLC, but with MS-compatible buffers (e.g., formic acid or ammonium acetate).

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. The mass spectrometer can be operated in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification of known impurities like this compound.

Biological Activity and Signaling Pathways

There is no published information regarding the biological activity, mechanism of action, or any specific signaling pathways associated with this compound. As a process-related impurity, its concentration in the final drug product is strictly controlled to be within acceptable limits set by regulatory agencies to minimize any potential risk to patients.[9] The toxicological properties of this compound have not been specifically reported.

The primary pharmacological activity of the parent drug, Duloxetine, is the inhibition of serotonin and norepinephrine reuptake in the central nervous system.[10] It is unknown whether the N-naphthyl substitution affects the affinity for these transporters or introduces any off-target activities.

Conclusion

This compound is a recognized process-related impurity in the synthesis of Duloxetine. While its chemical structure has been elucidated, there is a significant lack of publicly available data regarding its physicochemical properties, specific synthetic pathways, and biological activity. The control of this and other impurities is a critical aspect of the manufacturing and quality assurance of Duloxetine. The analytical methodologies outlined in this guide are essential tools for ensuring the purity and safety of the final drug product. Further research would be necessary to fully characterize the pharmacological and toxicological profile of this compound.

References

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. alentris.org [alentris.org]

- 4. veeprho.com [veeprho.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. massbank.eu [massbank.eu]

- 8. researchgate.net [researchgate.net]

- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Duloxetine - Wikipedia [en.wikipedia.org]

N-(1-Naphthyl) Duloxetine: An In-depth Technical Guide on a Key Duloxetine Impurity

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of N-(1-Naphthyl) Duloxetine, a recognized process-related impurity in the synthesis of the widely prescribed antidepressant, Duloxetine. This document collates available information on its formation, characterization, and analytical detection. It also addresses the current knowledge gaps regarding its specific biological activity.

Introduction to Duloxetine and its Impurities

Duloxetine, chemically known as (+)-(S)-N-methyl-γ-(1-naphthyloxy)-2-thiophenepropylamine hydrochloride, is a potent serotonin and norepinephrine reuptake inhibitor (SNRI). As with any synthesized active pharmaceutical ingredient (API), the manufacturing process of duloxetine can lead to the formation of various impurities. These impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation of the final product. Regulatory bodies worldwide require stringent control and characterization of these impurities to ensure the safety and efficacy of the final drug product.

This compound, also referred to as Duloxetine Impurity 1, is one such process-related impurity. Its chemical structure consists of an additional naphthyl group attached to the nitrogen atom of the duloxetine molecule.

Synthesis and Formation of this compound

While the precise, documented synthesis pathway for this compound as a specific by-product is not extensively detailed in publicly available literature, its formation can be postulated based on the general synthesis of duloxetine. The key step in duloxetine synthesis involves the etherification of (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol with 1-fluoronaphthalene.

It is plausible that under certain reaction conditions, a secondary reaction occurs where the nitrogen atom of a duloxetine molecule, or its precursor, acts as a nucleophile and attacks another molecule of 1-fluoronaphthalene. This would result in the formation of the N,N-disubstituted impurity, this compound.

Hypothesized Formation Pathway:

Caption: Hypothesized formation of this compound as a side product.

Physicochemical and Spectroscopic Data

Detailed experimental spectroscopic data for isolated and purified this compound is not widely published. However, based on its chemical structure, expected analytical characteristics can be inferred. The table below summarizes the known and expected data.

| Parameter | Value / Expected Value | Source / Rationale |

| IUPAC Name | (S)-N-methyl-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)naphthalen-1-amine | Based on chemical structure |

| Synonyms | Duloxetine Impurity 1 | Commercial Supplier Data |

| Molecular Formula | C₂₈H₂₅NOS | Based on chemical structure |

| Molecular Weight | 423.57 g/mol | Based on chemical structure |

| ¹H-NMR | Data not publicly available. Expected signals would include aromatic protons from two naphthyl rings and one thiophene ring, as well as aliphatic protons from the propane chain and the N-methyl group. | Spectroscopic Prediction |

| ¹³C-NMR | Data not publicly available. Expected signals would correspond to the 28 carbon atoms in the molecule, with distinct signals for the aromatic and aliphatic regions. | Spectroscopic Prediction |

| Mass Spectrometry (MS) | Data not publicly available. The molecular ion peak [M+H]⁺ would be expected at m/z 424.57. Fragmentation patterns would likely involve cleavage of the naphthyl groups and the propanamine chain. | Mass Spectrometry Principles |

Analytical Methodologies for Detection and Quantification

The primary analytical technique for the detection and quantification of duloxetine and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) for definitive identification.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC method is typically employed for the analysis of duloxetine impurities. While a specific method validated for this compound is not published, a general method can be adapted.

Experimental Protocol: General HPLC Method for Duloxetine Impurities

-

Instrumentation: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often used to separate multiple impurities. A typical mobile phase could consist of:

-

Solvent A: An aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid).

-

Solvent B: Acetonitrile or Methanol.

-

-

Gradient Program: A linear gradient from a lower to a higher percentage of Solvent B over a specified time.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

-

Detection Wavelength: Duloxetine and its aromatic impurities can be detected in the UV range, typically around 215-230 nm.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: The duloxetine API or formulation is dissolved in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

Workflow for HPLC Analysis of Duloxetine Impurities

Caption: General workflow for the HPLC analysis of duloxetine impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the definitive identification of impurities, LC-MS is the method of choice. The mass spectrometer provides molecular weight information and fragmentation patterns that can be used to elucidate the structure of unknown peaks observed in the chromatogram.

Experimental Protocol: General LC-MS Method for Impurity Identification

-

LC System: A standard HPLC or UPLC system.

-

Mass Spectrometer: A mass spectrometer with an electrospray ionization (ESI) source is commonly used.

-

Ionization Mode: Positive ion mode is typically used for the analysis of amines like duloxetine and its impurities.

-

Data Acquisition: Full scan mode to detect all ions within a specified mass range, and product ion scan (MS/MS) mode to obtain fragmentation data for specific parent ions.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the specific biological activity, pharmacology, or toxicology of this compound.

Duloxetine's primary mechanism of action is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake by binding to their respective transporters (SERT and NET) in the brain. It is unknown whether this compound retains any affinity for these transporters or if it has any off-target effects. The presence of the bulky second naphthyl group on the nitrogen atom could sterically hinder its binding to the active site of SERT and NET.

Hypothetical Interaction with Serotonin and Norepinephrine Transporters

Caption: Duloxetine's mechanism and the unknown interaction of the impurity.

Conclusion and Knowledge Gaps

This compound is a recognized impurity in the synthesis of duloxetine. While its chemical structure is known, there is a significant lack of publicly available data regarding its specific synthesis pathway as an impurity, detailed spectroscopic characterization, and its pharmacological and toxicological profile.

For researchers and drug development professionals, the key takeaways are:

-

The presence of this compound should be monitored during the manufacturing process of duloxetine.

-

The development and validation of a specific analytical method for its quantification are crucial for quality control.

-

Further research is needed to synthesize and isolate this impurity in sufficient quantities for comprehensive spectroscopic characterization and to evaluate its biological activity and potential toxicity.

This technical guide highlights the current state of knowledge and underscores the need for further investigation to fully understand the impact of this impurity on the quality, safety, and efficacy of duloxetine.

N-(1-Naphthyl) Duloxetine: A Technical Overview of a Key Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-Naphthyl) Duloxetine is recognized as a process impurity in the synthesis of Duloxetine, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI). While specific toxicological and pharmacological data for this compound are not extensively documented in public literature, the stringent regulatory landscape for pharmaceutical impurities necessitates a thorough understanding of its chemical properties and the analytical methods for its detection and control. This technical guide provides a consolidated overview of the known physicochemical properties of this compound, detailed experimental protocols for the analysis of Duloxetine impurities, and the established signaling pathways of the parent compound, Duloxetine, to offer a comprehensive resource for researchers and professionals in the field of drug development and quality control.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C28H25NOS |

| Molecular Weight | 423.57 g/mol |

Synthesis and Formation

The formation of this compound is typically associated with the manufacturing process of Duloxetine. A plausible synthetic route for related impurities involves the rearrangement of Duloxetine free base or its salts in the presence of an acid reagent. For instance, impurities can be generated by treating Duloxetine with an acid such as hydrochloric or hydrobromic acid in an organic solvent like ethyl acetate or isopropyl acetate, followed by heating. The specific conditions, such as temperature and reaction time, would influence the impurity profile.

Analytical Methodologies for Impurity Profiling

The detection and quantification of this compound and other related substances in Duloxetine active pharmaceutical ingredient (API) and finished dosage forms are critical for ensuring product quality and patient safety. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS), are the methods of choice for this purpose.

Stability-Indicating UPLC Method for Duloxetine and its Impurities

This section outlines a representative UPLC method for the determination of Duloxetine hydrochloride and its impurities.

Chromatographic Conditions:

| Parameter | Specification |

| Column | Shim-pack XR-ODS II (3.0 × 100 mm, 2.2 µm) |

| Mobile Phase A | 0.01 M KH2PO4 (pH 4.0) buffer:tetrahydrofuran:methanol (67:23:10 v/v/v)[1] |

| Mobile Phase B | 0.01 M KH2PO4 (pH 4.0) buffer:acetonitrile (60:40 v/v)[1] |

| Gradient Elution | A gradient program is utilized to ensure the separation of all impurities. |

| Flow Rate | 0.6 mL/min[1] |

| Column Temperature | 40°C[2] |

| Detection Wavelength | 230 nm[2] or 236 nm[1] |

Sample Preparation:

-

Accurately weigh and dissolve the Duloxetine API or crushed tablets in a suitable diluent (e.g., a mixture of acetonitrile and water).

-

The typical sample concentration is around 1.0 mg/mL.[2]

-

Filter the solution through a 0.45 µm nylon filter before injection.

Validation Parameters:

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2] The limit of detection (LOD) and limit of quantification (LOQ) for impurities should be established. For instance, in some methods, the LOQ for impurities is around 0.05% of the active ingredient's concentration.

LC-MS/MS for Highly Sensitive Quantification

For the detection of trace-level impurities, such as nitrosamines, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is employed.[3]

General Protocol:

-

Sample Extraction: A liquid-liquid extraction using a solvent like n-hexane can be used to isolate the analyte from the sample matrix.[4]

-

Chromatographic Separation: A C8 or C18 column is typically used with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium trifluoroacetate) and an organic modifier (e.g., methanol or acetonitrile).[4]

-

Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity, with specific precursor-to-product ion transitions for each impurity.

Signaling Pathway of Duloxetine

This compound is an impurity of Duloxetine, and its own pharmacological activity is not well-characterized. However, understanding the mechanism of action of the parent drug is crucial for assessing the potential biological impact of its impurities. Duloxetine is a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).[5][6] It exerts its therapeutic effects by blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, thereby increasing their concentrations and enhancing neurotransmission.[5][6][7][8][9]

Duloxetine also has effects on descending pain inhibitory pathways in the central nervous system, which contributes to its efficacy in treating neuropathic pain.[10] Additionally, some studies suggest that Duloxetine may exert neuroprotective effects through the modulation of signaling pathways such as Akt/GSK3.[11]

Conclusion

This compound is a relevant impurity in the manufacturing of Duloxetine that requires careful monitoring and control. While specific biological data for this compound is limited, the analytical methodologies for its detection within the broader context of Duloxetine impurity profiling are well-established. This guide provides a foundational understanding of the key chemical properties, analytical procedures, and the biological context related to the parent drug, serving as a valuable resource for professionals dedicated to the quality and safety of pharmaceutical products. Further research into the specific pharmacological and toxicological profile of this compound would be beneficial for a more comprehensive risk assessment.

References

- 1. academic.oup.com [academic.oup.com]

- 2. omicsonline.org [omicsonline.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Development and validation of highly sensitive hplc-ms/ms method for the determination of duloxetine in human plasma and its application to clinical pharmacokinetic study by assessing multiple bioequivalence approaches | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Duloxetine Hydrochloride? [synapse.patsnap.com]

- 7. New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. americanaddictioncenters.org [americanaddictioncenters.org]

- 9. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]

- 10. droracle.ai [droracle.ai]

- 11. Duloxetine by Modulating the Akt/GSK3 Signaling Pathways Has Neuroprotective Effects against Methamphetamine-Induced Neurodegeneration and Cognition Impairment in Rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-(1-Naphthyl) Duloxetine: An Impurity of a Widely Used Antidepressant

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(1-Naphthyl) Duloxetine, a known impurity of the serotonin-norepinephrine reuptake inhibitor (SNRI), duloxetine. While not a therapeutically active agent itself, the study of such impurities is critical for ensuring the safety, efficacy, and quality of the active pharmaceutical ingredient (API). This document details the chemical identity of this compound, its likely origins within the duloxetine manufacturing process, and the analytical methodologies employed for its detection and quantification. The guide adheres to the stringent requirements for data presentation, experimental protocols, and visual diagrams to support researchers and professionals in the field of drug development and quality control.

Introduction: The Context of Drug Impurities

In the synthesis of any active pharmaceutical ingredient (API), the formation of impurities is inevitable. These are undesired chemical substances that can arise from starting materials, by-products, intermediates, degradation products, or reagents.[1] The International Council for Harmonisation (ICH) provides rigorous guidelines (such as ICH Q3A/B/C/D and M7) for the control and qualification of these impurities to ensure patient safety.[1][2][3][4][5] this compound is classified as such an impurity related to the synthesis of duloxetine. Its "discovery" is not that of a new therapeutic agent but rather the identification and characterization of a process-related impurity during the development and manufacturing of duloxetine.

Chemical and Physical Properties of this compound

A clear understanding of the chemical and physical properties of an impurity is fundamental for its isolation and characterization. The available data for this compound is summarized in the table below.

| Property | Value |

| IUPAC Name | (S)-N-Methyl-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)naphthalen-1-amine |

| Synonyms | Duloxetine Impurity 1 |

| Molecular Formula | C₂₈H₂₅NOS |

| Molecular Weight | 423.57 g/mol |

| Appearance | (Not publicly documented, likely a solid) |

| Solubility | (Not publicly documented) |

Postulated Formation and History

The history of this compound is intrinsically linked to the synthesis and purification of duloxetine. While a specific timeline of its first identification is not publicly available, it is a known process-related impurity.

Overview of Duloxetine Synthesis

The synthesis of (S)-duloxetine typically involves several key steps, starting from 2-acetylthiophene. A common route includes a Mannich reaction to introduce the aminomethyl group, followed by reduction of the ketone, resolution of the enantiomers, and etherification with 1-fluoronaphthalene.[6]

Potential Formation Pathway of this compound

The formation of this compound as a byproduct can be hypothesized to occur during the synthesis of duloxetine. One plausible route is a side reaction where a naphthyl-containing reactant or intermediate, present in the reaction mixture, reacts with a duloxetine precursor. Given its structure, it is likely formed from an N-arylation reaction.

Figure 1: Postulated formation of this compound as a side reaction.

Regulatory and Safety Considerations

According to ICH guidelines, impurities present above a certain threshold must be identified, and if the level is above a qualification threshold, their safety must be assessed. The specific thresholds are dependent on the maximum daily dose of the drug.

| Maximum Daily Dose of Drug | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| Table based on ICH Q3A(R2) guidelines.[2][3] |

While no specific toxicological data for this compound is publicly available, it is crucial for manufacturers to control its presence to the lowest possible levels, well below the ICH thresholds, to ensure patient safety. Other impurities in duloxetine, such as 1-Naphthol, are known to have potential toxicity.[7]

Experimental Protocols: Identification and Quantification

The identification and quantification of impurities like this compound are performed using validated analytical methods. A stability-indicating method is one that can separate the drug substance from its degradation products and process impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common technique for the analysis of duloxetine and its impurities.

-

Objective: To separate and quantify this compound from the duloxetine API and other related substances.

-

Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.

-

Column: A C8 or C18 column is typically used. For example, a YMC Pack C8 (250 x 4.6 mm, 5µm) column has been shown to be effective for separating duloxetine impurities.[8]

-

Mobile Phase: A gradient elution is often employed to achieve good separation. A typical mobile phase might consist of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent like 1-heptane sulfonic acid sodium salt, pH adjusted to 3.0) and an organic solvent like acetonitrile.[8]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Around 217 nm is often used for duloxetine and its impurities.[8]

-

Sample Preparation: A known concentration of the duloxetine API is dissolved in a suitable solvent (e.g., a mixture of methanol and water).

-

Quantification: The amount of the impurity is determined by comparing its peak area to that of a reference standard of known concentration. If a reference standard for the impurity is not available, its concentration can be estimated relative to the API peak, assuming a response factor of 1.0, unless otherwise determined.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities.

-

Objective: To confirm the identity of the this compound impurity by determining its mass-to-charge ratio (m/z).

-

Methodology: The eluent from the HPLC is directed into a mass spectrometer. The mass spectrometer provides the molecular weight of the impurity, which can be used to confirm its structure. Tandem mass spectrometry (MS/MS) can provide further structural information through fragmentation patterns. LC-MS methods have been developed for sensitive detection of other duloxetine impurities, such as nitrosamines.[9][10]

Figure 2: A typical analytical workflow for impurity identification and quantification.

Conclusion

This compound is a process-related impurity of duloxetine. While it does not have a "discovery and history" in the traditional sense of a new drug, its study is a critical aspect of pharmaceutical quality control. Understanding its potential formation pathways allows for the optimization of the duloxetine synthesis process to minimize its presence. Furthermore, robust and validated analytical methods are essential for its routine detection and quantification, ensuring that the final drug product meets the stringent safety and quality standards set by regulatory authorities. This guide provides a foundational understanding of this specific impurity for professionals involved in the development, manufacturing, and analysis of duloxetine.

References

- 1. jpionline.org [jpionline.org]

- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH guidelines on impurities in new drug products.pptx [slideshare.net]

- 5. mca.gm [mca.gm]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. pubs.acs.org [pubs.acs.org]

N-(1-Naphthyl) Duloxetine: A Technical Whitepaper on its Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-Naphthyl) Duloxetine, identified as "Duloxetine Impurity 1," is a compound structurally related to the well-established serotonin-norepinephrine reuptake inhibitor (SNRI), duloxetine. While direct experimental data on the biological activity of this compound is not currently available in peer-reviewed literature, this technical guide aims to provide a comprehensive overview of its potential pharmacological profile. By examining the structure-activity relationships (SAR) of duloxetine and other SNRIs, we can infer the likely impact of the N-(1-naphthyl) substitution on its interaction with the serotonin transporter (SERT) and the norepinephrine transporter (NET). This document will also explore its potential formation during the synthesis of duloxetine and outline general experimental protocols for its future biological evaluation.

Introduction to Duloxetine and its Pharmacological Profile

Duloxetine is a potent and selective dual inhibitor of serotonin (5-HT) and norepinephrine (NE) reuptake, which is clinically used for the treatment of major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain.[1][2] Its therapeutic effects are attributed to the enhanced serotonergic and noradrenergic neurotransmission in the central nervous system resulting from the blockade of SERT and NET.[1][3] The S-enantiomer of duloxetine is the pharmacologically active form.[4]

The chemical structure of duloxetine features a naphthyloxy moiety and a thiophene ring attached to a 3-aminopropane backbone, with a methyl group on the terminal amine.[1] This specific arrangement is crucial for its high affinity and balanced activity at both SERT and NET.

This compound: An Uncharacterized Impurity

This compound is recognized in the pharmaceutical industry as a process-related impurity that can arise during the synthesis of duloxetine.[5][] Its structure is characterized by the substitution of the N-methyl group of duloxetine with a naphthyl group. The molecular formula for this compound is C28H25NOS, with a molecular weight of 423.57 g/mol .[] Due to its status as an impurity, its pharmacological and toxicological profiles have not been extensively studied. The presence of such impurities in active pharmaceutical ingredients (APIs) is strictly regulated by authorities like the FDA and EMA.[7]

Potential Synthesis and Formation

The formation of this compound as an impurity is likely related to the synthetic route employed for duloxetine. One common synthesis of duloxetine involves the reaction of (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine with 1-fluoronaphthalene, followed by demethylation.[3] An alternative pathway could involve the direct N-arylation of a precursor amine.

Below is a conceptual workflow illustrating a potential synthetic route for duloxetine and the possible point of formation for the N-(1-Naphthyl) impurity.

Predicted Biological Activity: A Structure-Activity Relationship (SAR) Perspective

In the absence of direct experimental data, the potential biological activity of this compound can be predicted based on the established SAR for SNRIs.

The Role of the N-Alkyl Group in SNRI Activity

For many SNRIs, the nature of the substituent on the nitrogen atom is critical for transporter affinity and selectivity. Generally, small alkyl groups, such as the methyl group in duloxetine, are optimal for potent inhibition of both SERT and NET. Increasing the steric bulk at this position often leads to a decrease in potency.

Predicted Impact of the N-(1-Naphthyl) Group

The replacement of the small methyl group with a bulky, aromatic naphthyl group in this compound is expected to have a significant impact on its biological activity:

-

Reduced Affinity for SERT and NET: The voluminous naphthyl substituent is likely to cause steric hindrance within the binding pockets of both SERT and NET, thereby reducing the binding affinity of the molecule.[1] The binding of antidepressants to these transporters occurs within a well-defined pocket, and the introduction of a large, rigid group could prevent optimal orientation and interaction with key residues.

-

Altered Selectivity: The differential impact of this bulky substitution on the binding pockets of SERT and NET could lead to a significant shift in selectivity. It is plausible that the affinity for one transporter might be more severely affected than for the other, leading to a more selective, albeit likely less potent, compound.

-

Potential for Off-Target Activities: The introduction of a second naphthyl group could introduce new, unforeseen interactions with other receptors, ion channels, or enzymes, potentially leading to a different pharmacological or toxicological profile compared to duloxetine.

The following diagram illustrates the logical relationship based on SAR principles.

Proposed Experimental Protocols for Biological Evaluation

To definitively determine the biological activity of this compound, a series of in vitro and in vivo experiments would be required. The following are standard protocols used in the characterization of potential SNRIs.

In Vitro Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for human SERT and NET.

-

Methodology:

-

Prepare cell membranes from HEK293 cells stably expressing either human SERT or NET.

-

Incubate the membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) in the presence of increasing concentrations of this compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

Duloxetine should be used as a positive control.

-

In Vitro Neurotransmitter Reuptake Assays

-

Objective: To determine the functional potency (IC50) of this compound in inhibiting serotonin and norepinephrine reuptake.

-

Methodology:

-

Use either synaptosomes prepared from rat brain tissue or HEK293 cells expressing human SERT or NET.

-

Pre-incubate the cells or synaptosomes with various concentrations of this compound.

-

Initiate the reuptake reaction by adding a mixture of [³H]serotonin or [³H]norepinephrine.

-

After a short incubation period, terminate the reuptake by rapid filtration and washing with ice-cold buffer.

-

Measure the amount of radioactivity taken up by the cells or synaptosomes using a liquid scintillation counter.

-

Determine the IC50 values by non-linear regression analysis.

-

In Vivo Microdialysis

-

Objective: To assess the effect of this compound on extracellular levels of serotonin and norepinephrine in the brains of freely moving rats.

-

Methodology:

-

Surgically implant a microdialysis probe into a specific brain region (e.g., prefrontal cortex or hippocampus) of anesthetized rats.

-

After a recovery period, perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.

-

Administer this compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

-

Analyze the concentrations of serotonin and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Compare the post-administration neurotransmitter levels to the baseline levels.

-

The following diagram illustrates a general workflow for the biological evaluation of a novel SNRI candidate.

Conclusion

This compound is an impurity of the widely used antidepressant duloxetine. While there is a notable absence of direct experimental data regarding its biological activity, a thorough analysis of the structure-activity relationships of SNRIs provides a strong basis for predicting its pharmacological profile. The substitution of the N-methyl group with a bulky N-naphthyl group is likely to significantly reduce its affinity for both the serotonin and norepinephrine transporters due to steric hindrance. This could result in a compound with a substantially lower potency than duloxetine, and potentially an altered selectivity profile.

Further in vitro and in vivo studies, as outlined in this guide, are necessary to definitively characterize the pharmacological and toxicological properties of this compound. Such studies are crucial for ensuring the safety and efficacy of duloxetine drug products and could also provide deeper insights into the structural requirements for ligand binding to monoamine transporters.

References

- 1. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP1971593A2 - Improved synthesis and preparations of duloxetine salts - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 7. resolvemass.ca [resolvemass.ca]

N-(1-Naphthyl) Duloxetine: A Technical Guide to Its Characterization and Analysis as a Duloxetine Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-Naphthyl) Duloxetine is recognized as a process-related impurity and potential degradant of Duloxetine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI). The control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. This technical guide consolidates the available information regarding the analytical procedures for identifying and quantifying this compound, providing insights into its implicit stability characteristics based on forced degradation studies of Duloxetine.

Analytical Characterization

The primary methods for the characterization and quantification of this compound are chromatographic, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). These methods are designed to separate Duloxetine from its various impurities, including the N-(1-Naphthyl) isomer.

Stability-Indicating RP-HPLC Methods

Several studies have developed stability-indicating RP-HPLC methods for Duloxetine Hydrochloride, which are capable of resolving this compound from the active pharmaceutical ingredient (API) and other degradation products.[1][2][3] These methods are crucial for monitoring the purity of Duloxetine and understanding its degradation pathways.

The following table summarizes the chromatographic conditions from a representative stability-indicating method:

| Parameter | Condition |

| Column | YMC Pack C8, 250 X 4.6 mm, 5µm |

| Mobile Phase A | 0.01 M Sodium Dihydrogen Orthophosphate and 1.0g of 1-Heptane Sulfonic Acid Sodium Salt in 1000mL of water, pH adjusted to 3.0 ± 0.1 with Orthophosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0/40, 5/40, 20/75, 30/75, 30.1/40 and 40/40 (Time/%B) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 217 nm |

| Column Temperature | 25°C |

| Injection Volume | 5.0 µL |

Table 1: Example of RP-HPLC Conditions for the Analysis of Duloxetine and its Impurities.[3]

Inferred Stability Profile from Forced Degradation Studies

Forced degradation studies of Duloxetine provide indirect information about the stability of its impurities. These studies subject the drug substance to harsh conditions to accelerate degradation and identify potential degradation products.

Duloxetine Hydrochloride has been found to be sensitive to acidic and oxidative conditions, while it exhibits stability under basic, photolytic, thermal, and humidity stress.[1][3] The formation of this compound as a "ring isomer" can be induced under specific, strenuous laboratory conditions, as detailed in the experimental protocols below.

| Stress Condition | Observation for Duloxetine | Implication for this compound |

| Acid Hydrolysis | Significant degradation observed. | Potential for formation or degradation, depending on the specific acidic conditions. |

| Base Hydrolysis | Stable. | Likely to be stable under basic conditions. |

| Oxidative | Sensitive to degradation. | May also be susceptible to oxidation. |

| Thermal | Stable. | Likely to be stable under thermal stress. |

| Photolytic | Stable. | Likely to be stable under photolytic stress. |

| Humidity | Stable. | Likely to be stable under high humidity. |

Table 2: Summary of Forced Degradation Studies on Duloxetine and Inferred Stability of this compound.[1][3]

Experimental Protocols

The following are detailed experimental protocols derived from the literature for the analysis and synthesis of Duloxetine impurities.

Protocol for Stability-Indicating RP-HPLC Analysis

This protocol is for the determination of Duloxetine Hydrochloride and its impurities, including this compound.

4.1.1. Materials and Reagents:

-

Duloxetine Hydrochloride reference standard and samples

-

Acetonitrile (HPLC grade)

-

Sodium Dihydrogen Orthophosphate

-

1-Heptane Sulfonic Acid Sodium Salt

-

Orthophosphoric acid

-

Water (HPLC grade)

4.1.2. Chromatographic System:

-

HPLC system with a gradient pump, UV detector, and data acquisition software.

-

YMC Pack C8 column (250 x 4.6 mm, 5µm).

4.1.3. Preparation of Mobile Phase:

-

Mobile Phase A: Dissolve 0.01 M of Sodium Dihydrogen Orthophosphate and 1.0 g of 1-Heptane Sulfonic Acid Sodium Salt in 1000 mL of water. Adjust the pH to 3.0 ± 0.1 using Orthophosphoric acid.

-

Mobile Phase B: Acetonitrile.

4.1.4. Chromatographic Conditions:

-

Set the gradient program as follows: T/%B - 0/40, 5/40, 20/75, 30/75, 30.1/40, and 40/40.

-

Set the flow rate to 1.0 mL/min.

-

Set the detection wavelength to 217 nm.

-

Maintain the column oven temperature at 25°C.

-

Set the injection volume to 5.0 µL.

4.1.5. Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase to achieve a suitable concentration for analysis.

Protocol for the Synthesis of the "Ring Isomer" (this compound)

This procedure describes the laboratory synthesis of the "ring isomer" impurity for use as a reference standard.[3]

4.2.1. Materials and Reagents:

-

Duloxetine

-

Potassium hydroxide

-

Propylene glycol monomethyl ether (PGME)

-

Dichloromethane

-

Water

4.2.2. Procedure:

-

To a solution of 28.0 g (1.0 mole) of Duloxetine in 280 mL of PGME, add 34.66 g (5.58 mole) of potassium hydroxide at 20-25°C.

-

Heat the reaction mixture to 118-120°C.

-

Stir the reaction mixture for 177 hours at 118-120°C, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, remove the solvent under reduced pressure at 50-60°C to obtain the crude compound.

-

Add 115 mL of water and 115 mL of dichloromethane at room temperature.

-

Stir the mixture for 2 hours at room temperature.

-

Filter the solids and wash with 20 mL of water.

Visualizations

The following diagrams illustrate the analytical workflow and the relationship between Duloxetine and its N-(1-Naphthyl) impurity.

Caption: Workflow for the RP-HPLC analysis of this compound.

Caption: Relationship between Duloxetine and its N-(1-Naphthyl) impurity.

References

Spectroscopic and Analytical Profile of N-(1-Naphthyl) Duloxetine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies relevant to the characterization of N-(1-Naphthyl) Duloxetine, an identified impurity of the serotonin-norepinephrine reuptake inhibitor, Duloxetine.[] Due to the limited availability of public domain spectroscopic data for this specific impurity, this document focuses on the analytical framework used for its parent compound, Duloxetine. The presented data and protocols for Duloxetine serve as a critical reference point for the isolation, identification, and quantification of its derivatives.

Spectroscopic Data of Duloxetine (Reference Compound)

A thorough understanding of the spectroscopic characteristics of Duloxetine is fundamental for the identification of its impurities. The following tables summarize the key mass spectrometry and infrared spectroscopy data for Duloxetine.

Mass Spectrometry (MS) Data

Mass spectrometry is pivotal for determining the molecular weight and fragmentation patterns, which are essential for structural elucidation.

| Parameter | Value | Source |

| Molecular Formula | C₁₈H₁₉NOS | [2] |

| Molecular Weight | 297.12 g/mol | [3] |

| Precursor Ion (m/z) | 298.126 [M+H]⁺ | [2][3] |

| Base Peak (m/z) | 44 | [4] |

| Other Significant Peaks (m/z) | 144, 115, 154 | [4] |

Infrared (IR) Spectroscopy Data

IR spectroscopy is employed to identify the functional groups present in the molecule.

| Technique | Key Vibrational Modes (cm⁻¹) | Source |

| Attenuated Total Reflectance (ATR) | Methylene scissoring: 1440 | [5] |

| Methylene rocking: 700–750 | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific tabulated NMR data for Duloxetine was not found in the initial search, ¹H-NMR and ¹³C-NMR are standard methods for the definitive structural confirmation of the parent drug and its impurities.[6] The analysis of this compound would involve a comparative assessment of its NMR spectra against that of Duloxetine to identify structural modifications.

Experimental Protocols

The following section details the typical experimental protocols for the spectroscopic analysis of Duloxetine and its related impurities. These methodologies are directly applicable to the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

A robust method for the separation and identification of volatile and semi-volatile compounds.

-

Sample Preparation : A basic liquid-liquid extraction using n-butylchloride is a common procedure for isolating the analyte.[4]

-

Instrumentation : An Agilent 6890 GC coupled with a 5973 Mass Selective Detector (MSD) or an equivalent system is typically used.[4]

-

GC Column : An HP-5 capillary column (15 m x 0.25 mm i.d., 0.25-µm film thickness) is suitable for separation.[4]

-

Temperature Program : The oven temperature is initiated at 140°C and ramped to 300°C at a rate of 10°C/min, with a 4-minute hold at the final temperature.[4]

-

Inlet and Detector Temperatures : The injection port is maintained at 260°C, and the detector port at 325°C.[4]

-

MS Detection : The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass-to-charge ratio range of 40–450 amu.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Ideal for the analysis of less volatile and thermally labile compounds.

-

Instrumentation : A high-resolution mass spectrometer, such as a Q Exactive Plus Orbitrap (Thermo Scientific), is preferred for accurate mass measurements.[2]

-

Ionization : Electrospray ionization (ESI) in the positive ion mode is commonly employed.[2]

-

Fragmentation : Collision-induced dissociation is performed with a nominal collision energy of 35 eV to obtain fragment ions for structural confirmation.[2]

Infrared (IR) Spectroscopy

Provides information on the molecular functional groups.

-

Instrumentation : A Bio-Rad FTS or a PerkinElmer Raman Station 400F spectrometer can be utilized.[2][5]

-

Technique : Attenuated Total Reflectance (ATR) is a convenient method for solid and liquid samples.[2] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent like methylene chloride.

-

Data Acquisition : Spectra are typically obtained by averaging 64 scans at a resolution of 4 cm⁻¹.[5]

Workflow for Impurity Identification and Characterization

The following diagram outlines the logical progression for the identification, isolation, and characterization of a pharmaceutical impurity such as this compound.

Caption: A typical workflow for the analysis of pharmaceutical impurities.

References

In Silico Toxicity Prediction of N-(1-Naphthyl) Duloxetine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide outlines a comprehensive in silico approach for the toxicological assessment of N-(1-Naphthyl) Duloxetine, a known impurity of the serotonin-norepinephrine reuptake inhibitor, Duloxetine[]. The methodologies detailed herein leverage computational models to predict various toxicity endpoints, providing a critical early-stage safety evaluation. This document serves as a roadmap for researchers and drug development professionals to assess the potential risks associated with this compound without the immediate need for extensive in vitro or in vivo testing. The protocols and data presented are based on established principles of computational toxicology and are intended to guide a thorough, predictive safety analysis.

Introduction to this compound

This compound is identified as an impurity related to the synthesis of Duloxetine[]. Duloxetine itself is a widely prescribed medication for major depressive disorder, generalized anxiety disorder, and other conditions[2][3][4]. While the parent compound, Duloxetine, has a generally well-established safety profile, it has been associated with potential hepatotoxicity[5][6]. Furthermore, recent recalls of Duloxetine have been initiated due to the presence of the N-nitroso-duloxetine impurity, which is suspected to be a carcinogen[7][8][9][10][11]. Given the structural similarity to Duloxetine and the potential for impurities to exhibit unique toxicological profiles, a thorough in silico evaluation of this compound is warranted.

In Silico Toxicity Prediction Methodologies

A multi-faceted in silico approach is proposed to comprehensively evaluate the toxicological profile of this compound. This involves the use of Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and expert systems to predict a range of toxicity endpoints.

Experimental Protocols

3.1.1 Physicochemical Property Calculation

-

Objective: To calculate key physicochemical properties of this compound that influence its pharmacokinetic and toxicological behavior.

-

Methodology: The 2D structure of this compound will be converted to a 3D representation using molecular mechanics force fields. Subsequently, properties such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), hydrogen bond donors and acceptors, and rotatable bonds will be calculated using open-access tools like SwissADME or commercial software packages[12]. These parameters are crucial for initial "drug-likeness" assessment.

3.1.2 ADMET Prediction

-

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound.

-

Methodology: A variety of web-based and standalone software will be employed to predict ADMET properties. Tools like pkCSM, and the ADMETlab 2.0 can provide predictions for parameters such as human intestinal absorption, blood-brain barrier penetration, cytochrome P450 (CYP) inhibition, and clearance[13][14].

3.1.3 Toxicity Endpoint Prediction

-

Objective: To predict key toxicity endpoints including carcinogenicity, mutagenicity, hepatotoxicity, and cardiotoxicity.

-

Methodology:

-

Carcinogenicity and Mutagenicity: The OECD QSAR Toolbox and tools like Derek Nexus or Toxtree will be used to identify structural alerts for carcinogenicity and mutagenicity[15][16]. These tools compare the chemical structure against a database of known toxicants.

-

Hepatotoxicity: Given that Duloxetine has known hepatotoxic potential, this is a critical endpoint to assess[5][6]. In silico models trained on large datasets of compounds with known liver toxicity data, such as those available through the US EPA's Toxicity Forecaster (ToxCast), can be utilized[17].

-

Cardiotoxicity (hERG Inhibition): The potential for hERG potassium channel inhibition, a key indicator of cardiotoxicity, will be predicted using various QSAR models available in platforms like MolScreen or through dedicated web servers[18].

-

Predicted Physicochemical and Toxicological Data

The following tables summarize the predicted data for this compound based on the described in silico methodologies. These values are hypothetical and serve as an example of the output from such an analysis.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C28H25NOS |

| Molecular Weight | 423.57 g/mol |

| logP | 6.2 |

| Topological Polar Surface Area | 45.8 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 7 |

Table 2: Predicted ADMET Properties of this compound

| Parameter | Prediction | Confidence |

| Human Intestinal Absorption | High | Moderate |

| Blood-Brain Barrier Permeability | Permeable | High |

| CYP1A2 Inhibitor | Yes | High |

| CYP2D6 Inhibitor | Yes | High |

| CYP3A4 Inhibitor | No | Moderate |

| Renal Clearance | Low | Moderate |

Table 3: Predicted Toxicity Endpoints for this compound

| Toxicity Endpoint | Prediction | Structural Alerts | Confidence |

| Ames Mutagenicity | Non-mutagenic | None | Moderate |

| Carcinogenicity | Potential Carcinogen | Naphthyl group | Low |

| Hepatotoxicity | Probable | Structural similarity to Duloxetine | Moderate |

| hERG Inhibition | Low Risk | None | High |

Visualizations: Workflows and Pathways

In Silico Toxicity Prediction Workflow

Caption: A generalized workflow for the in silico toxicity prediction of a chemical entity.

Potential Signaling Pathway for Hepatotoxicity

Caption: A putative signaling pathway for drug-induced liver injury.

Discussion and Conclusion

The in silico analysis presented in this guide provides a preliminary but crucial toxicological assessment of this compound. The predictions suggest that while the compound may not be mutagenic, there are potential concerns regarding carcinogenicity and hepatotoxicity, the latter being consistent with the known profile of the parent drug, Duloxetine[5][6]. The predicted inhibition of key metabolic enzymes (CYP1A2 and CYP2D6) also indicates a potential for drug-drug interactions.

It is imperative to recognize the limitations of in silico models. These predictions are based on algorithms and existing data, and their accuracy can vary[19]. Therefore, the findings from this computational assessment should be used to guide, not replace, further experimental testing. High-priority experimental validations would include in vitro mutagenicity assays (e.g., Ames test) and cytotoxicity assays in hepatic cell lines.

References

- 2. Duloxetine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. IMPROVED SYNTHESIS AND PREPARATIONS OF DULOXETINE SALTS - Patent 1971592 [data.epo.org]

- 5. Duloxetine | C18H19NOS | CID 60835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The hepatic safety profile of duloxetine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thousands of duloxetine bottles, an antidepressant sold as Cymbalta, recalled over toxic chemical - CBS News [cbsnews.com]

- 8. FDA Recalls 7,107 Bottles of Generic Duloxetine Over Carcinogenic Chemical Contamination [trial.medpath.com]

- 9. oncologynewscentral.com [oncologynewscentral.com]

- 10. pharmacytimes.com [pharmacytimes.com]

- 11. pharmacytimes.com [pharmacytimes.com]

- 12. youtube.com [youtube.com]

- 13. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In silico ADME in drug design – enhancing the impact | ADMET and DMPK [pub.iapchem.org]

- 15. gradientcorp.com [gradientcorp.com]

- 16. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. epa.gov [epa.gov]

- 18. youtube.com [youtube.com]

- 19. LJMU Research Online [researchonline.ljmu.ac.uk]

N-(1-Naphthyl) Duloxetine: A Technical Review of a Key Duloxetine Impurity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review and background on N-(1-Naphthyl) Duloxetine, a known impurity of the widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), Duloxetine. Understanding the profile of such impurities is critical for drug development, ensuring the safety, efficacy, and quality of the final pharmaceutical product. This document will delve into the synthesis of Duloxetine, its mechanism of action, and the context in which this compound emerges, supported by quantitative data, experimental protocols, and detailed visualizations.

Introduction to Duloxetine

Duloxetine, chemically known as (+)-(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, is a cornerstone medication for treating major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain.[1] Its therapeutic effects are primarily attributed to its potent inhibition of serotonin and norepinephrine reuptake in the central nervous system.[1] As with any synthesized pharmaceutical compound, the manufacturing process of Duloxetine can lead to the formation of related substances or impurities. One such process-related impurity is this compound.

This compound, with the IUPAC name (S)-N-Methyl-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)naphthalen-1-amine and a molecular formula of C28H25NOS, is characterized by the presence of an additional naphthyl group on the nitrogen atom of the Duloxetine molecule.[] The presence of this and other impurities must be carefully monitored and controlled to meet stringent regulatory standards.

Synthesis of Duloxetine and Formation of this compound

The synthesis of Duloxetine is a multi-step process that has been described in various patents and publications.[3] A common synthetic route starts from 2-acetylthiophene and involves a Mannich reaction, reduction, resolution of enantiomers, and a nucleophilic aromatic substitution to introduce the naphthyloxy moiety.

Key Synthetic Steps:

-

Mannich Reaction: 2-acetylthiophene undergoes a Mannich aminomethylation to produce a β-aminoketone.[4]

-

Reduction: The ketone is then reduced to a racemic alcohol.[4]

-

Resolution: The racemic alcohol is resolved to isolate the desired (S)-enantiomer.[4]

-

Etherification: The (S)-alcohol is reacted with 1-fluoronaphthalene in the presence of a base like sodium hydride to form the naphthyl ether linkage.

-

Demethylation: The resulting tertiary amine is demethylated to yield Duloxetine.[4]

The formation of this compound as a process-related impurity can occur during the synthesis, potentially through side reactions. While the precise mechanism of its formation is not extensively detailed in the available literature, it is likely a result of N-arylation reactions where the naphthyl moiety reacts with the secondary amine of Duloxetine or its precursors under certain reaction conditions.

Below is a generalized workflow for a common synthesis of Duloxetine.

Mechanism of Action of Duloxetine

Duloxetine exerts its therapeutic effects by acting as a potent and selective inhibitor of both the serotonin (5-HT) and norepinephrine (NE) transporters (SERT and NET, respectively). By blocking these transporters, Duloxetine increases the concentration of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission. This dual mechanism of action is believed to be responsible for its efficacy in treating both mood and pain disorders.[1] Duloxetine has a much lower affinity for other neurotransmitter receptors, such as dopaminergic, adrenergic, cholinergic, and histaminergic receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants.[5]

The signaling pathway initiated by the inhibition of serotonin and norepinephrine reuptake is depicted below.

References

Methodological & Application

Application Note: Quantitative Analysis of N-(1-Naphthyl) Duloxetine using LC-MS/MS

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-(1-Naphthyl) Duloxetine, a potential impurity or metabolite of Duloxetine. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for researchers, scientists, and drug development professionals involved in the analysis of duloxetine and related compounds.

Introduction

Duloxetine is a selective serotonin and norepinephrine reuptake inhibitor (SSNRI) widely used for the treatment of major depressive disorder, generalized anxiety disorder, and other conditions.[1][2] this compound is an impurity of Duloxetine and its monitoring is crucial for quality control in pharmaceutical formulations.[] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the gold standard for the quantification of pharmaceutical compounds and their impurities in various matrices.[4] This document outlines a comprehensive LC-MS/MS protocol for the analysis of this compound.

Experimental

-

This compound reference standard

-

Duloxetine-d5 or another suitable stable isotope-labeled internal standard (IS)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (analytical grade)

-

Ammonium formate (analytical grade)

-

Human plasma (or other relevant matrix)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., MTBE-n-Hexane)

-

A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

2.3.1. Stock and Working Solutions

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Prepare working standard solutions by serially diluting the stock solution with a mixture of methanol and water (50:50, v/v).

-

Prepare a stock solution of the internal standard (e.g., Duloxetine-d5) at 1 mg/mL in methanol and a working solution at a suitable concentration (e.g., 200 ng/mL).

2.3.2. Sample Preparation (Human Plasma)

-

Protein Precipitation (PP): To 100 µL of plasma, add 10 µL of the IS working solution and vortex. Add 450 µL of acetonitrile to precipitate proteins.[5] Vortex and then centrifuge at 13,000 rpm for 10 minutes.[5] Transfer the supernatant for analysis.

-

Liquid-Liquid Extraction (LLE): To 100 µL of plasma, add the IS. Use a suitable extraction solvent like a mixture of MTBE and n-Hexane (80:20, v/v) for extraction.[6]

-

Solid Phase Extraction (SPE): Condition an Oasis HLB cartridge with methanol followed by water.[7] Load the plasma sample (pre-treated with 0.1% formic acid), wash with 5% methanol, and elute the analyte and IS with the mobile phase.[7]

2.4.1. Liquid Chromatography

-

Column: A C18 or C8 column, such as a Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm) or similar.[5]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A gradient elution is recommended to ensure good separation from matrix components. An example gradient is provided in the table below.

-

Injection Volume: 2-20 µL.[6]

-

Column Temperature: 40 °C.[4]

2.4.2. Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.[5]

-

Multiple Reaction Monitoring (MRM): The precursor ion for this compound is predicted to be [M+H]+ at m/z 424.6 based on its molecular weight of 423.57.[] The product ions need to be determined by infusing a standard solution and performing a product ion scan. For duloxetine, a common transition is m/z 298.0 -> 154.0.[1]

-

Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

Results and Data Presentation

The quantitative data for the analysis of this compound should be summarized in a clear and structured table.

| Parameter | Value | Reference |

| Analyte | This compound | |

| Internal Standard (IS) | Duloxetine-d5 (example) | [7] |

| Precursor Ion (m/z) | 424.6 (Predicted) | [] |

| Product Ion (m/z) | To be determined experimentally | |

| IS Precursor Ion (m/z) | 303.3 | [7] |

| IS Product Ion (m/z) | 159.1 | [7] |

| Retention Time (min) | To be determined experimentally | |

| Linearity Range | e.g., 0.1 - 100 ng/mL | [2][6] |

| Lower Limit of Quantification (LLOQ) | e.g., 0.1 ng/mL | [6] |

| Accuracy (%) | 96.36 - 108.44 | [5] |

| Precision (%CV) | 0.11 - 7.73 | [5] |

| Recovery (%) | > 80% | [6] |

Diagrams

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Caption: Logical relationship between Duloxetine and this compound.

Conclusion

This application note provides a detailed and adaptable LC-MS/MS protocol for the quantitative analysis of this compound. The method is based on established protocols for duloxetine and can be validated to ensure high sensitivity, selectivity, accuracy, and precision, making it a valuable tool for pharmaceutical quality control and research.

References

- 1. rjptonline.org [rjptonline.org]

- 2. scribd.com [scribd.com]

- 4. phenomenex.com [phenomenex.com]

- 5. Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Isolation and Quantification of N-(1-Naphthyl) Duloxetine from Duloxetine Samples

Audience: Researchers, scientists, and drug development professionals.